(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide
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Overview
Description
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an aminosulfonyl group, a carbonothioyl group, and a trichloroethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions to form the desired product . The reaction conditions often include the use of strong bases and electron-withdrawing groups to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH levels to ensure optimal reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamides and N-phenylureas, which share structural features with N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide . These compounds may have similar chemical properties and applications but differ in their specific functional groups and overall structure.
Uniqueness
What sets N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H17Cl3N4O3S2 |
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Molecular Weight |
507.8 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H17Cl3N4O3S2/c19-18(20,21)16(24-15(26)11-6-12-4-2-1-3-5-12)25-17(29)23-13-7-9-14(10-8-13)30(22,27)28/h1-11,16H,(H,24,26)(H2,22,27,28)(H2,23,25,29)/b11-6+ |
InChI Key |
BXZSOEMLZDCVBE-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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